Cas no 1087417-69-3 ((2-Chloro-4,5-dimethylphenyl)methanol)
(2-Chloro-4,5-dimethylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4,5-dimethylbenzylalcohol
- (2-chloro-4,5-dimethylphenyl)methanol
- (2-Chloro-4,5-dimethylphenyl)methanol
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- Inchi: 1S/C9H11ClO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3
- InChI Key: MCTLSMDJCOIKDF-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C(C)C=C1CO
Computed Properties
- Exact Mass: 170.0498427g/mol
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.4
(2-Chloro-4,5-dimethylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-118290-0.05g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.05g |
$200.0 | 2023-07-06 | |
| Enamine | EN300-118290-0.1g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.1g |
$298.0 | 2023-07-06 | |
| Enamine | EN300-118290-0.25g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.25g |
$425.0 | 2023-07-06 | |
| Enamine | EN300-118290-0.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 0.5g |
$668.0 | 2023-07-06 | |
| Enamine | EN300-118290-1.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 1.0g |
$857.0 | 2023-07-06 | |
| Enamine | EN300-118290-2.5g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 2.5g |
$1680.0 | 2023-07-06 | |
| Enamine | EN300-118290-5.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 5.0g |
$2485.0 | 2023-07-06 | |
| Enamine | EN300-118290-10.0g |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 10.0g |
$3683.0 | 2023-07-06 | |
| 1PlusChem | 1P01A35C-50mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 50mg |
$300.00 | 2023-12-26 | |
| 1PlusChem | 1P01A35C-100mg |
(2-chloro-4,5-dimethylphenyl)methanol |
1087417-69-3 | 95% | 100mg |
$418.00 | 2023-12-26 |
(2-Chloro-4,5-dimethylphenyl)methanol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on (2-Chloro-4,5-dimethylphenyl)methanol
Introduction to (2-Chloro-4,5-dimethylphenyl)methanol (CAS No. 1087417-69-3)
(2-Chloro-4,5-dimethylphenyl)methanol, identified by its Chemical Abstracts Service (CAS) number 1087417-69-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by a phenyl ring substituted with chloro and dimethyl groups at the 2nd and 4th, 5th positions, respectively. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of (2-Chloro-4,5-dimethylphenyl)methanol consists of a benzene ring with chloro substituents at the 2-position and methyl groups at the 4th and 5th positions. The hydroxymethyl group (-CH₂OH) at the para position relative to the chloro substituent enhances its reactivity, making it a versatile building block for further chemical modifications. This structural configuration allows for diverse functionalization pathways, which are crucial in the development of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in (2-Chloro-4,5-dimethylphenyl)methanol due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of biologically active molecules. The chloro and methyl substituents on the phenyl ring can be readily modified through various chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and oxidation processes. These transformations enable the creation of complex structures that mimic natural products or designed molecules with specific pharmacological properties.
One of the most compelling aspects of (2-Chloro-4,5-dimethylphenyl)methanol is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in drug discovery, often exhibiting significant biological activity. By incorporating this compound into synthetic routes, chemists can efficiently construct nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. For instance, indole derivatives and pyrrole analogs are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.
The pharmaceutical industry has been particularly interested in exploring the potential of (2-Chloro-4,5-dimethylphenyl)methanol as a lead compound or intermediate in drug development. Recent studies have demonstrated its incorporation into libraries of compounds screened for various therapeutic targets. The structural features of this molecule make it an attractive candidate for further derivatization to produce novel bioactive agents. For example, modifications at the hydroxymethyl group can lead to ethers or esters that enhance solubility and bioavailability.
Another area where (2-Chloro-4,5-dimethylphenyl)methanol has shown promise is in the field of materials science. The aromatic nature of this compound allows it to be incorporated into polymers and coatings that require specific chemical properties. Researchers have been investigating its use as a monomer or additive to improve material performance. The presence of chlorine atoms can enhance thermal stability and flame retardancy, making it valuable for high-performance applications.
The synthesis of (2-Chloro-4,5-dimethylphenyl)methanol itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 4,5-dimethylchlorobenzene with Grignard reagents or other nucleophiles to introduce the hydroxymethyl group. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to achieve selective functionalization at specific positions on the phenyl ring. These synthetic strategies highlight the versatility of this compound and its potential for further chemical exploration.
In conclusion, (2-Chloro-4,5-dimethylphenyl)methanol (CAS No. 1087417-69-3) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and high-performance materials. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in scientific innovation.
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